molecular formula C12H14N2OS B2660712 4-(4-Isopropoxy-phenyl)-thiazol-2-ylamine CAS No. 15850-31-4

4-(4-Isopropoxy-phenyl)-thiazol-2-ylamine

Cat. No.: B2660712
CAS No.: 15850-31-4
M. Wt: 234.32
InChI Key: PBCWUKLAECARGF-UHFFFAOYSA-N
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Description

Significance of Thiazole (B1198619) Derivatives as Privileged Scaffolds in Drug Discovery Research

Thiazole and its derivatives are recognized as "privileged scaffolds" in drug discovery. This term denotes molecular structures that are capable of binding to multiple biological targets with high affinity, making them valuable starting points for designing new drugs. bohrium.comglobalresearchonline.net The unique chemical properties of the thiazole ring, including its aromaticity and ability to participate in various molecular interactions like hydrogen bonding and π-stacking, contribute to its pharmacological versatility. researchgate.net

The structural framework of thiazole is a key component in a variety of clinically approved medications. nih.govglobalresearchonline.net Examples include the anti-HIV drug Ritonavir, the anti-cancer agent Dasatinib, and the anti-inflammatory drug Meloxicam. globalresearchonline.netglobalresearchonline.net The presence of the thiazole moiety in such a diverse range of therapeutic agents underscores its importance and adaptability in medicinal chemistry. nih.gov Researchers frequently modify the thiazole ring at various positions to synthesize new derivatives with enhanced potency, improved selectivity, and better pharmacokinetic profiles to counter issues like drug resistance. bohrium.comglobalresearchonline.net

Overview of Key Biological Activities Associated with Thiazole-Containing Compounds in Academic Literature

The academic literature extensively documents the wide spectrum of biological activities exhibited by thiazole-containing compounds. globalresearchonline.netnih.gov This broad utility has made the thiazole nucleus a subject of intense study for developing novel therapeutic agents against numerous diseases. researchgate.netglobalresearchonline.net The ability to easily synthesize and modify the thiazole scaffold has led to the creation of large libraries of compounds for biological screening. nanobioletters.com

Key biological activities reported for thiazole derivatives include:

Antimicrobial: Thiazole derivatives have shown potent activity against a range of pathogens, including bacteria and fungi. nih.govglobalresearchonline.netnanobioletters.com They are investigated to combat the growing problem of multidrug-resistant strains. nih.gov

Anticancer: Many thiazole-containing compounds exhibit significant cytotoxic activity against various human cancer cell lines. nih.govwisdomlib.org They are found in clinically used anticancer drugs like Dabrafenib and Tiazofurin. nih.govsciencescholar.us

Anti-inflammatory: The scaffold is present in non-steroidal anti-inflammatory drugs (NSAIDs) like Meloxicam and Fanetizole, demonstrating its role in modulating inflammatory pathways. globalresearchonline.netnih.gov

Antiviral: Thiazole derivatives, most notably Ritonavir, have been crucial in the development of antiviral therapies, particularly for HIV. globalresearchonline.netontosight.ai

Antioxidant: Certain thiazole derivatives have been reported to possess significant antioxidant properties. nih.govglobalresearchonline.net

Other Activities: The therapeutic potential of thiazoles extends to antimalarial, antitubercular, anticonvulsant, and antidiabetic properties. nih.govnih.gov

The following table summarizes the diverse pharmacological activities of the thiazole scaffold as reported in the literature.

Biological ActivityDescriptionExample Compounds (Not exhaustive)
Anticancer Exhibits cytotoxic effects against various cancer cell lines. wisdomlib.orgDasatinib, Tiazofurin, Dabrafenib globalresearchonline.netsciencescholar.us
Antimicrobial Active against a broad spectrum of bacteria and fungi. nih.govglobalresearchonline.netSulfathiazole bohrium.com
Antiviral Inhibits viral replication, notably in HIV. globalresearchonline.netRitonavir globalresearchonline.netglobalresearchonline.net
Anti-inflammatory Reduces inflammation, often by inhibiting cyclooxygenase enzymes. globalresearchonline.netnih.govMeloxicam, Fentiazac globalresearchonline.net
Antiparasitic Effective against various parasitic infections. globalresearchonline.netNitazoxanide globalresearchonline.net
Antifungal Shows efficacy against fungal pathogens. nih.govRavuconazole globalresearchonline.net

Rationale for Investigating 4-(4-Isopropoxy-phenyl)-thiazol-2-ylamine within the Context of Thiazole Research

The investigation of this compound is founded on the established principles of medicinal chemistry and the known pharmacological importance of its structural components. The molecule combines the privileged 2-aminothiazole (B372263) scaffold with a substituted phenyl ring, a common strategy in drug design to explore structure-activity relationships (SAR).

The core structure is a 4-phenyl-thiazol-2-ylamine. The 2-aminothiazole moiety is a key pharmacophore known for its wide range of biological activities. The phenyl group at the 4-position is a common feature in many biologically active thiazoles, and modifications to this ring can significantly influence therapeutic efficacy. nih.govmatrix-fine-chemicals.com

In this specific compound, the phenyl ring is substituted at the para-position with an isopropoxy group (-OCH(CH₃)₂). The introduction of this alkoxy group can alter the molecule's physicochemical properties, such as lipophilicity, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) profile. This substitution can enhance the compound's ability to cross biological membranes and interact with specific target proteins. The isopropoxy group provides a balance of size and lipophilicity that is often explored in medicinal chemistry to optimize a compound's biological activity. The rationale for its investigation is thus to explore how this particular substitution pattern on the 4-phenyl-thiazol-2-ylamine scaffold modulates its biological effects, potentially leading to the discovery of a novel agent with improved therapeutic properties within the well-established activity spectrum of thiazole derivatives.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(4-propan-2-yloxyphenyl)-1,3-thiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2OS/c1-8(2)15-10-5-3-9(4-6-10)11-7-16-12(13)14-11/h3-8H,1-2H3,(H2,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBCWUKLAECARGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C2=CSC(=N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 4 4 Isopropoxy Phenyl Thiazol 2 Ylamine and Analogues

Established Synthetic Pathways for Thiazol-2-ylamine Derivatives

The traditional methods for synthesizing thiazol-2-ylamine derivatives have been refined over many decades, offering reliable and versatile routes to this important heterocyclic motif.

The Hantzsch thiazole (B1198619) synthesis, first reported in the 19th century, remains one of the most classical and widely utilized methods for the preparation of thiazole derivatives. derpharmachemica.com The reaction typically involves the condensation of an α-haloketone with a compound containing a thiourea (B124793) or thioamide functional group. derpharmachemica.comrsc.org For the specific synthesis of 4-(4-isopropoxy-phenyl)-thiazol-2-ylamine, the key precursors would be 2-halo-1-(4-isopropoxyphenyl)ethanone and thiourea.

The general mechanism proceeds via nucleophilic attack of the sulfur atom from thiourea on the α-carbon of the ketone, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic thiazole ring. This method's versatility allows for the synthesis of a diverse library of 2-aminothiazoles by varying the substituents on both the α-haloketone and the thiourea component. derpharmachemica.com Adaptations have been developed to improve yields and simplify procedures, including the use of various solvents and catalysts. rsc.orgnih.gov

A significant adaptation of the Hantzsch synthesis involves the in situ generation of the α-haloketone from a corresponding substituted acetophenone (B1666503). This approach circumvents the need to pre-synthesize and handle lachrymatory and toxic α-haloketones. researchgate.net In this one-pot procedure, a substituted acetophenone, such as 1-(4-isopropoxyphenyl)ethanone, is reacted directly with thiourea in the presence of a halogenating agent like iodine or N-bromosuccinimide (NBS). beilstein-journals.orgresearchgate.net

The reaction is typically initiated by the halogenation of the acetophenone at the α-position, immediately followed by condensation with thiourea to yield the final 2-aminothiazole (B372263) product. researchgate.net This method is often preferred for its convenience and improved safety profile. researchgate.net

Table 1: Comparison of Reagents for in situ Halogenation in Thiazole Synthesis

Halogenating AgentTypical Ketone SubstrateCommon SolventAdvantage
Iodine (I₂)AcetophenonesEthanol, DMSOReadily available, effective catalyst system with an oxidant. researchgate.netresearchgate.net
N-Bromosuccinimide (NBS)β-keto estersWaterGreen chemistry approach, good yields. organic-chemistry.org
Bromine (Br₂)AcetophenonesEthanol, DMSOHighly reactive, often used in microwave-assisted synthesis. researchgate.net
Trichloroisocyanuric acid (TCCA)AcetophenonesEthanolStable, solid halogenating agent, avoids corrosive halogens. rsc.org

This subsection details the core reaction of the Hantzsch synthesis. The key step is the bimolecular nucleophilic substitution reaction between the sulfur atom of thiourea (the nucleophile) and the carbon atom bearing the halogen in the α-halo ketone (the electrophile). rsc.org For the synthesis of the title compound, 2-bromo-1-(4-isopropoxyphenyl)ethanone serves as the α-halo ketone.

Following the initial S-alkylation, the intermediate is poised for cyclization. The amino group of the thiourea moiety attacks the carbonyl carbon of the ketone, forming a five-membered heterocyclic intermediate (a thiazoline). This intermediate then undergoes acid- or base-catalyzed dehydration, eliminating a molecule of water to yield the stable, aromatic 2-aminothiazole ring system. researchgate.netyoutube.com This classical condensation remains a robust and high-yielding pathway for a vast range of 4-aryl-2-aminothiazole derivatives. nih.gov

Advanced Synthetic Approaches Applicable to this compound

To address the demand for more efficient, rapid, and environmentally friendly synthetic routes, modern techniques have been applied to the synthesis of 2-aminothiazoles. These methods often result in higher yields, shorter reaction times, and simpler work-up procedures.

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating a wide variety of chemical reactions, including the Hantzsch thiazole synthesis. petsd.org Reactions that traditionally require several hours of refluxing under conventional heating can often be completed in a matter of minutes using microwave irradiation. nih.govjusst.org This rapid heating leads to a significant reduction in reaction time and can also minimize the formation of side products, leading to cleaner reactions and higher isolated yields. nih.govresearchgate.net

The synthesis of 4-aryl-2-aminothiazoles from substituted acetophenones, a halogen source, and thiourea has been shown to be highly efficient under microwave conditions. researchgate.net For example, the reaction of an acetophenone with iodine and thiourea under microwave irradiation for 5-15 minutes can produce the corresponding 2-amino-4-phenylthiazole (B127512) in yields up to 92%, a significant improvement over the 8-10 hours required by conventional reflux methods. researchgate.netjusst.org This technique is directly applicable to the synthesis of this compound, offering a green and efficient alternative to traditional methods. petsd.org

Table 2: Conventional vs. Microwave-Assisted Hantzsch Synthesis

MethodTypical Reaction TimeTypical YieldKey Advantages
Conventional Heating8 - 12 hours45 - 70%Established, requires standard laboratory equipment. nih.govjusst.org
Microwave Irradiation5 - 30 minutes70 - 95%Rapid, high yields, cleaner reactions, energy efficient. researchgate.netnih.govjusst.org

One-pot syntheses are highly valued in modern organic chemistry for their efficiency, cost-effectiveness, and reduced environmental impact. nih.gov These strategies involve performing multiple reaction steps in a single reaction vessel without isolating the intermediate products. In the context of 2-aminothiazole synthesis, this typically involves the reaction of a ketone, a halogenating agent, and thiourea in one pot. researchgate.netrsc.org

Direct Arylation Protocols for Thiazol-2-ylamines

Direct C-H bond arylation has emerged as a powerful and atom-economical method for the synthesis of aryl-substituted heterocycles, including thiazol-2-ylamines. This approach avoids the pre-functionalization of the thiazole ring, thus reducing the number of synthetic steps and minimizing waste.

Palladium-catalyzed direct arylation is a widely employed technique. For instance, ligand-free palladium(II) acetate (B1210297) (Pd(OAc)₂) has been shown to efficiently catalyze the direct arylation of thiazole derivatives. organic-chemistry.org This method is both economically and environmentally appealing as it obviates the need for expensive ligands and organometallic reagents. organic-chemistry.org The reaction typically involves the coupling of a thiazole derivative with an aryl bromide in the presence of a palladium catalyst and a base. The regioselectivity of this reaction is a crucial aspect, with arylation often occurring at the C5 position of the thiazole ring. organic-chemistry.org

Nickel-catalyzed direct C-H bond arylation presents another effective strategy. Air- and moisture-stable iminopyridine-based α-diimine nickel(II) complexes have been developed for the direct C5-H bond arylation of thiazole derivatives. chemrxiv.org These reactions can be performed under relatively mild conditions and with low catalyst loadings. chemrxiv.org

The following table summarizes representative conditions for the direct arylation of thiazoles:

Catalyst SystemArylating AgentBaseSolventTemperature (°C)Key Features
Pd(OAc)₂ (ligand-free)Aryl bromidesKOAcDMAc150Economical, environmentally friendly, high regioselectivity for C5-arylation. organic-chemistry.org
Iminopyridine-based α-diimine Nickel(II) complexAryl halides--80Air- and moisture-stable catalyst, low catalyst loading. chemrxiv.org

Derivatization Strategies for Enhancing Molecular Complexity around the this compound Core

To explore the structure-activity relationships and develop novel compounds with tailored properties, the this compound core can be further modified through various derivatization strategies.

Substitution at the 2-Amino Group

The 2-amino group of the thiazole ring is a versatile handle for introducing a wide range of substituents, thereby modulating the electronic and steric properties of the molecule.

One of the most common modifications is N-arylation . Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are highly effective for the N-arylation of 2-aminothiazoles with aryl bromides and triflates. nih.govnih.gov The use of specific ligands and the optimization of reaction conditions are crucial for achieving high yields and broad substrate scope. nih.gov Acetic acid has been identified as a beneficial additive in some cases, facilitating catalyst activation. nih.gov

Another important derivatization is the formation of amides and imines . The 2-amino group can readily react with acyl chlorides or carboxylic acids to form the corresponding amides. Similarly, condensation with aldehydes or ketones yields imine derivatives. These reactions are often straightforward and allow for the introduction of a diverse array of functional groups. A one-pot, three-component reaction of an aromatic α-bromoketone, a primary amine, and phenyl isothiocyanate can lead to the formation of thiazol-2-imines in good yields. mdpi.com

The following table provides examples of derivatization at the 2-amino group of thiazoles:

Reaction TypeReagentsCatalyst/ConditionsProduct Type
N-ArylationAryl bromide/triflatePd₂(dba)₃, ligand, baseN-Aryl-2-aminothiazole
Amide formationAcyl chloride/carboxylic acidBaseN-Acyl-2-aminothiazole
Imine formationAldehyde/ketoneAcid/base catalystN-alkylidene/arylidene-2-aminothiazole

Modifications of the Phenyl Ring

The 4-(4-isopropoxy-phenyl) group offers another site for modification, primarily through electrophilic aromatic substitution reactions on the phenyl ring. The isopropoxy group is an ortho-, para-directing activator, which can influence the regioselectivity of these reactions.

Halogenation (e.g., bromination or chlorination) can introduce halogen atoms onto the phenyl ring, which can serve as handles for further cross-coupling reactions. researchgate.netudayton.eduNitration can introduce a nitro group, which can be subsequently reduced to an amino group, providing a new point for derivatization. Friedel-Crafts alkylation and acylation are also potential methods for introducing alkyl or acyl groups onto the phenyl ring, although the presence of the activating isopropoxy group may require careful control of reaction conditions to avoid polysubstitution. wikipedia.org

It is important to note that the thiazole ring itself is generally deactivated towards electrophilic aromatic substitution. udayton.edu

Structural Elucidation of Novel Derivatives for Research Purposes

The unambiguous determination of the structure of novel derivatives of this compound is essential for understanding their chemical properties and for any further research applications. A combination of spectroscopic techniques is typically employed for this purpose.

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) is a cornerstone for structural elucidation, providing detailed information about the chemical environment of each atom in the molecule. nanobioletters.com The chemical shifts, coupling constants, and integration of the signals in the ¹H NMR spectrum, along with the chemical shifts in the ¹³C NMR spectrum, allow for the precise assignment of the molecular structure. nanobioletters.comrsc.org

Mass Spectrometry (MS) provides information about the molecular weight and fragmentation pattern of the compound, which helps to confirm the molecular formula and identify structural motifs. nanobioletters.comresearchgate.net

Infrared (IR) spectroscopy is used to identify the presence of specific functional groups, such as N-H, C=O, and C=N bonds, based on their characteristic absorption frequencies. nanobioletters.commdpi.com

X-ray crystallography provides the most definitive structural information by determining the precise three-dimensional arrangement of atoms in a single crystal. mdpi.comnih.govresearchgate.netresearchgate.netmdpi.com This technique can reveal bond lengths, bond angles, and intermolecular interactions, offering invaluable insights into the solid-state conformation of the molecule. nih.govresearchgate.net

The table below summarizes the key spectroscopic and crystallographic data typically used for the structural elucidation of thiazole derivatives.

TechniqueInformation Obtained
¹H NMRChemical environment of protons, connectivity through coupling patterns.
¹³C NMRNumber and types of carbon atoms.
Mass SpectrometryMolecular weight and fragmentation pattern.
IR SpectroscopyPresence of functional groups.
X-ray CrystallographyThree-dimensional molecular structure, bond lengths, and angles.

Advanced Spectroscopic and Analytical Characterization for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy

In the proton NMR (¹H NMR) spectrum of 4-(4-isopropoxy-phenyl)-thiazol-2-ylamine, distinct signals corresponding to each unique proton environment are anticipated. The isopropoxy group should present as a doublet for the six equivalent methyl protons (–CH(CH ₃)₂) and a septet for the single methine proton (–CH (CH₃)₂). The aromatic protons of the phenyl ring would likely appear as two distinct doublets, characteristic of a 1,4-disubstituted benzene (B151609) ring. The thiazole (B1198619) ring proton is expected to produce a singlet in the aromatic region. The amine (–NH₂) protons would also give rise to a broad singlet, the chemical shift of which can be influenced by solvent and concentration.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Chemical Shift (δ) ppm Multiplicity Integration Assignment
~1.3 Doublet 6H -CH(CH ₃)₂
~4.6 Septet 1H -CH (CH₃)₂
~5.0 Broad Singlet 2H -NH
~6.9 Doublet 2H Ar-H (ortho to -OPr)
~7.0 Singlet 1H Thiazole-H
~7.7 Doublet 2H Ar-H (ortho to thiazole)

Note: This is a predicted spectrum. Actual experimental values may vary.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. For this compound, a specific number of signals corresponding to the unique carbon atoms is expected. The isopropoxy group will show two distinct signals for the methyl and methine carbons. The phenyl ring will exhibit four signals, and the thiazole ring will show three signals.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Chemical Shift (δ) ppm Assignment
~22.0 -CH(C H₃)₂
~70.0 -C H(CH₃)₂
~105.0 Thiazole C5
~116.0 Aromatic CH (ortho to -OPr)
~128.0 Aromatic CH (ortho to thiazole)
~128.5 Aromatic C (ipso, attached to thiazole)
~150.0 Thiazole C4
~158.0 Aromatic C (ipso, attached to -OPr)
~168.0 Thiazole C2 (attached to -NH₂)

Note: This is a predicted spectrum. Actual experimental values may vary.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a key analytical technique used to determine the molecular weight and to deduce the structure of a compound through its fragmentation pattern. For this compound, with a molecular formula of C₁₂H₁₄N₂OS, the expected molecular weight is approximately 234.32 g/mol . In a high-resolution mass spectrum (HRMS), the molecular ion peak (M⁺) would be observed at m/z corresponding to this value. The fragmentation pattern would likely involve the loss of the isopropoxy group or cleavage of the thiazole ring, providing further structural confirmation.

Table 3: Predicted Mass Spectrometry Data for this compound

m/z Interpretation
~234 Molecular Ion (M⁺)
~191 [M - C₃H₇]⁺ (Loss of isopropyl group)
~175 [M - C₃H₇O]⁺ (Loss of isopropoxy group)

Note: This is a predicted fragmentation pattern. Actual experimental results may show additional fragments.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H bonds of the amine group, C-H bonds of the aromatic and aliphatic parts, C=N and C=C bonds of the thiazole and phenyl rings, and the C-O bond of the ether linkage.

Table 4: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹) Vibration Type Functional Group
3400-3250 N-H Stretch Primary Amine (-NH₂)
3100-3000 C-H Stretch Aromatic
2980-2850 C-H Stretch Aliphatic (Isopropoxy)
~1620 C=N Stretch Thiazole Ring
~1580 C=C Stretch Aromatic Ring
~1250 C-O Stretch Aryl Ether

Note: This is a predicted spectrum. Actual experimental values may vary.

Chromatographic Methods for Purity Assessment (e.g., TLC)

Thin-layer chromatography (TLC) is a simple, rapid, and inexpensive technique used to assess the purity of a compound and to monitor the progress of a chemical reaction. The purity of this compound can be determined by spotting a solution of the compound on a TLC plate (typically silica (B1680970) gel) and developing it with an appropriate solvent system (e.g., a mixture of ethyl acetate (B1210297) and hexane). A pure compound should ideally show a single spot. The retention factor (Rƒ) value, which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front, can be calculated and is characteristic of the compound in a given solvent system.

Elemental Analysis for Empirical Formula Validation

Elemental analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen, and sulfur) in a compound. This data is used to determine the empirical formula of the compound, which can then be compared with the molecular formula derived from mass spectrometry. For this compound (C₁₂H₁₄N₂OS), the theoretical elemental composition can be calculated and should be in close agreement with the experimental values for a pure sample.

Table 5: Theoretical Elemental Analysis for C₁₂H₁₄N₂OS

Element Theoretical Percentage
Carbon (C) 61.51%
Hydrogen (H) 6.02%
Nitrogen (N) 11.95%
Sulfur (S) 13.69%

Note: Experimental values should be within ±0.4% of the theoretical values for a pure sample.

Computational and Theoretical Investigations

Molecular Docking Studies of 4-(4-Isopropoxy-phenyl)-thiazol-2-ylamine with Molecular Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In drug discovery, it is frequently used to predict the binding mode of a small molecule ligand to a protein target. While direct docking studies on this compound are not available, research on analogous 4-phenyl-thiazol-2-amine derivatives provides valuable insights into their potential interactions with various biological targets.

For instance, studies on 4-(4-bromophenyl)-thiazol-2-amine derivatives have shown their potential to interact with various enzymes and receptors. These studies demonstrated that such compounds can display good docking scores within the binding pockets of selected protein database (PDB) IDs, such as those related to antimicrobial and anticancer targets. researchgate.netnih.gov

Ligand-Protein Interaction Analysis (e.g., Hydrogen Bonding, Hydrophobic Interactions, π-π Stacking)

The interaction of ligands with protein targets is governed by various non-covalent forces. For 4-aryl-thiazol-2-amine analogues, these interactions typically include:

Hydrogen Bonding: The 2-amino group on the thiazole (B1198619) ring is a key hydrogen bond donor, while the nitrogen atom within the thiazole ring can act as a hydrogen bond acceptor. These interactions are crucial for anchoring the ligand within the active site of a protein.

π-π Stacking: The aromatic phenyl and thiazole rings can participate in π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan in the protein's active site, further stabilizing the ligand-protein complex.

In a study of 4-phenyl-thiazol-2-amine derivatives as potential anti-breast cancer agents, it was observed that the compounds fit into the active site of the estrogen receptor-α protein, engaging in hydrophobic interactions within the same pocket as the standard drug, tamoxifen (B1202). nih.gov

Binding Affinity Predictions (e.g., Docking Scores)

Binding affinity, often predicted as a docking score in molecular docking studies, quantifies the strength of the interaction between a ligand and its target. Lower docking scores generally indicate a higher binding affinity. For a series of synthesized 4-phenylthiazol-2-amine derivatives, docking scores were found to range from -6.658 to -8.911 kcal/mol, which were superior to the standard drug tamoxifen (-6.821 kcal/mol) against the estrogen receptor-α. nih.gov Another study on 4-(4-bromophenyl)-thiazol-2-amine derivatives reported good docking scores within the binding pockets of various target proteins. researchgate.netnih.gov

AnalogueTarget ProteinDocking Score (kcal/mol)Reference
4-Phenylthiazol-2-amine derivativesEstrogen Receptor-α-6.658 to -8.911 nih.gov
Tamoxifen (Standard)Estrogen Receptor-α-6.821 nih.gov
4-(4-bromophenyl)-thiazol-2-amine derivativesVarious targetsNot specified researchgate.netnih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogues

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are instrumental in predicting the activity of new compounds and in understanding the structural features that are important for their activity.

Selection and Calculation of Molecular Descriptors (e.g., Polarizability, Molar Volume, Frontier Orbital Energies)

The development of a QSAR model begins with the calculation of molecular descriptors, which are numerical representations of the chemical and physical properties of a molecule. Commonly used descriptors include:

Constitutional descriptors: Molecular weight, number of atoms, etc.

Topological descriptors: Describing the connectivity of atoms.

Geometrical descriptors: Related to the 3D structure of the molecule, such as molar volume.

Quantum-chemical descriptors: Such as frontier orbital energies (HOMO and LUMO), dipole moment, and polarizability.

The selection of appropriate descriptors is a critical step in building a robust and predictive QSAR model.

Development of Predictive Models (e.g., MLR, ANN)

Once the descriptors are calculated, various statistical methods can be employed to develop the QSAR model. These methods include:

Multiple Linear Regression (MLR): A statistical technique that uses several explanatory variables to predict the outcome of a response variable.

Artificial Neural Networks (ANN): A computational model inspired by the structure and function of biological neural networks, capable of modeling complex non-linear relationships.

While no specific QSAR studies for this compound were found, QSAR studies on other thiazole derivatives have been conducted to predict their biological activities.

In Silico ADMET Profiling (Absorption, Distribution, Metabolism, Excretion, Toxicity) within a Research Context

In silico ADMET profiling is a computational method used to predict the pharmacokinetic and toxicological properties of a compound. These predictions are crucial in the early stages of drug discovery to identify candidates with favorable drug-like properties.

Studies on 4-phenyl-thiazol-2-amine derivatives have shown that these compounds generally exhibit acceptable ADMET properties. nih.gov For instance, the partition coefficients (p/o) of these compounds were found to be within a range that suggests sufficient absorption at the site of action. nih.gov Similarly, in silico ADME studies of 4-(4-bromophenyl)-thiazol-2-amine derivatives indicated promising ADME properties. researchgate.netnih.gov The evaluation of ADMET properties for 2-aminothiazole (B372263) derivatives often includes parameters like adherence to Lipinski's rule of five, which predicts the oral bioavailability of a compound. nih.gov

ADMET ParameterPredicted Property for AnaloguesReference
AbsorptionGood oral bioavailability predicted by Lipinski's rule of five. nih.gov
DistributionFavorable partition coefficients suggesting good distribution. nih.gov
Metabolism(Not specified in the provided context)
Excretion(Not specified in the provided context)
Toxicity(Not specified in the provided context)

Predictive Studies of Pharmacokinetic Properties

Computational methods are integral to modern drug discovery, offering predictions of a compound's pharmacokinetic profile, encompassing absorption, distribution, metabolism, and excretion (ADME). nih.gov For thiazole derivatives, including this compound, in silico tools are employed to forecast their behavior within a biological system. These predictive studies suggest that thiazole-based compounds can exhibit favorable ADME properties. researchgate.net

Predicted Pharmacokinetic and Physicochemical Properties

PropertyPredicted ValueSignificance
Topological Polar Surface Area (TPSA)78.46 ŲIndicates good potential for oral bioavailability and intestinal absorption. impactfactor.org
Gastrointestinal AbsorptionHigh (Predicted)Suggests efficient absorption from the digestive tract. mdpi.com
Bioavailability Score0.55 (Typical for related structures)Indicates a 55% probability of significant oral bioavailability. mdpi.com
Rotatable Bond Count3Low count suggests good molecular rigidity and potentially higher bioavailability. nih.gov

Analysis of Molecular Properties related to Drug-Likeness (e.g., Lipinski's Rule of Five)

Drug-likeness evaluates whether a compound possesses physicochemical properties compatible with orally administered drugs. researchgate.net Lipinski's Rule of Five is a widely accepted guideline for this assessment, establishing thresholds for molecular weight (MW), lipophilicity (logP), hydrogen bond donors (HBD), and hydrogen bond acceptors (HBA). nih.gov Compounds that adhere to these rules are more likely to exhibit good absorption and permeation. impactfactor.org

This compound demonstrates strong adherence to Lipinski's Rule of Five. nih.gov An analysis of its computed properties reveals zero violations, which suggests a high potential for good oral bioavailability. impactfactor.org The molecular weight is well below the 500 Da threshold, its calculated lipophilicity (XLogP3) is under 5, and the counts for hydrogen bond donors and acceptors are within the prescribed limits. nih.gov This favorable profile makes it a promising candidate for further development from a physicochemical standpoint. mdpi.com

Lipinski's Rule of Five Analysis for this compound

Lipinski ParameterRuleValue for CompoundCompliance
Molecular Weight (MW)≤ 500 g/mol234.32 g/mol nih.govYes
Lipophilicity (XLogP3)≤ 53.1 nih.govYes
Hydrogen Bond Donors (HBD)≤ 51 nih.govYes
Hydrogen Bond Acceptors (HBA)≤ 103 nih.govYes

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and reactivity of molecules. nih.gov For thiazole derivatives, DFT calculations, often using the B3LYP functional with a 6-311G (d,p) or similar basis set, provide insights into optimized molecular geometry, frontier molecular orbitals (HOMO and LUMO), and molecular electrostatic potential (MEP). epu.edu.iqedu.krd

These calculations help in understanding the molecule's stability and reactive sites. The HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies are particularly important. The HOMO energy relates to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. nih.gov The energy gap between HOMO and LUMO is a critical indicator of chemical reactivity and kinetic stability. edu.krd

Conformational Analysis and Molecular Dynamics Simulations for this compound

Conformational analysis and molecular dynamics (MD) simulations are computational techniques used to study the dynamic behavior of molecules over time. These methods are essential for understanding a molecule's flexibility and its interactions with biological targets, such as proteins. nih.gov

For a molecule like this compound, conformational analysis identifies the low-energy, stable three-dimensional arrangements of the atoms. This is particularly important for understanding how the isopropoxy and phenyl groups are oriented relative to the thiazole ring.

Molecular dynamics simulations provide a more detailed view by simulating the movements of atoms and bonds over a specific period. nih.gov In the context of drug design, MD simulations are often used to assess the stability of a ligand-protein complex. nih.gov By placing the compound in the binding site of a target protein, researchers can observe how it behaves, whether it remains stably bound, and which interactions (like hydrogen bonds or hydrophobic contacts) are most persistent. Key metrics from these simulations, such as the Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF), are analyzed to quantify the stability of the complex and the flexibility of different parts of the molecule and protein, respectively. nih.gov

Investigation of Biological Activities and Mechanisms of Action in Research Models

Anticancer Research

Thiazole (B1198619) derivatives are a prominent class of heterocyclic compounds widely investigated for their potential as anticancer agents. nih.govmdpi.com Their structural versatility allows for modifications that can lead to enhanced potency and selectivity against cancer cells. The core structure, a 4-phenylthiazol-2-amine, serves as a key building block in the synthesis of novel derivatives designed to target specific pathways involved in tumor growth and progression. nih.govjpionline.org Extensive studies are underway to develop safer and more selective chemotherapeutic agents, with molecules containing sulfur heterocycles like thiazole being of particular interest. cyberleninka.ru

The cytotoxic and antiproliferative effects of various 4-phenylthiazol-2-amine derivatives have been evaluated against a panel of human cancer cell lines. These in vitro assays are crucial for the initial screening and identification of promising anticancer candidates.

MCF-7 (Estrogen Receptor-Positive Breast Adenocarcinoma): Numerous studies have documented the activity of thiazole derivatives against the MCF-7 cell line. nih.govnih.gov For instance, a series of novel 2-[2-[4-Hydroxy-3-substituted benzylidene hydrazinyl]-thiazole-4[5H]-ones demonstrated antiproliferative activity against MCF-7 cells. mdpi.com Similarly, other synthesized thiazole compounds have shown moderate to good anticancer activity in MCF-7 cell line studies. jpionline.org

MDA-MB-231 (Triple-Negative Breast Cancer): This aggressive breast cancer subtype is a key target in drug discovery. Research has shown that certain thiazole derivatives exhibit significant cytotoxicity against MDA-MB-231 cells. cyberleninka.ru Platinum(II) complexes incorporating related ligand structures have also shown a pronounced cytotoxic effect on this cell line. nih.gov

Hep-G2 (Hepatocellular Carcinoma): The anticancer potential of thiazole derivatives has also been tested against liver cancer cells. Newly synthesized thiazole compounds, specifically 2-[2-[4-Hydroxy-3-substituted benzylidene hydrazinyl]-thiazole-4[5H]-ones, were evaluated for their in vitro cytotoxic activity against the HepG2 cell line using the MTT assay. mdpi.com

The table below summarizes the cytotoxic activity of selected thiazole derivatives against various cancer cell lines as reported in the literature.

Compound/Derivative ClassCell LineReported IC50 Value

To understand the basis of their anticancer activity, researchers have investigated the interaction of 4-phenylthiazol-2-ylamine derivatives with specific molecular targets critical for cancer cell function.

The Ras family of small GTPases, including H-Ras p21, are key regulators of cell proliferation, differentiation, and survival. Mutations in Ras genes are common in human cancers, making them an attractive therapeutic target. Molecular docking studies have been employed to investigate the potential of thiazole derivatives to interact with the RAS p21 receptor. jpionline.org In one study, a series of 2,4-disubstituted 1,3-thiazole derivatives were docked to the RAS p21 receptor, with several compounds showing promising binding interactions, suggesting a potential mechanism for their observed anticancer activity. jpionline.org

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in regulating cell growth and proliferation. mdpi.comnih.gov Overexpression or mutation of EGFR is a hallmark of many cancers, making it a prime target for cancer therapy. Several classes of compounds, including those with thiazole motifs, have been developed as EGFR inhibitors. dovepress.com These inhibitors typically act by competing with ATP at the kinase domain, thereby blocking the downstream signaling cascades that promote tumor cell growth. nih.gov Thiazolyl-pyrazoline derivatives, for example, have demonstrated significant EGFR inhibitory actions with IC50 values in the nanomolar range. nih.gov Molecular docking studies have further elucidated the binding patterns of these compounds within the EGFR active site, showing interactions similar to the established inhibitor erlotinib. nih.gov

The development and progression of a significant portion of breast cancers are driven by the estrogen receptor-alpha (ER-α). nih.govrjeid.com Consequently, targeting this receptor is a major strategy in breast cancer treatment. In silico studies have been conducted to assess the binding capacity of 4-phenylthiazol-2-amine derivatives to the ER-α protein target. nih.govrjeid.com Molecular docking results for a series of these derivatives showed favorable docking scores, in some cases better than the standard drug tamoxifen (B1202). nih.govrjeid.com These findings suggest that compounds based on the 4-phenylthiazol-2-ylamine scaffold could potentially act as anti-breast cancer agents by modulating ER-α activity. nih.govrjeid.com

Compound/Derivative ClassTargetReported Docking Score

The broad biological activity of thiazole scaffolds suggests their ability to interact with multiple cellular pathways. nih.govrjeid.com Beyond specific receptor targeting, research indicates that these compounds can influence fundamental cellular processes. For instance, certain thiazolyl-pyrazoline derivatives that inhibit EGFR have also been shown to induce apoptosis and cause cell cycle arrest in the sub-G1 phase in breast cancer cells, consistent with the expected outcomes of EGFR inhibition. nih.gov This demonstrates that the antiproliferative effects of these compounds are linked to the activation of programmed cell death pathways and disruption of normal cell cycle progression.

Exploration of Specific Molecular Targets and Pathways

Antimicrobial Research (Antibacterial, Antifungal)

Research into the antimicrobial properties of thiazole-containing compounds is a significant area of medicinal chemistry. These studies often explore how different substitutions on the phenyl and thiazole rings affect activity against a range of pathogens. However, specific data focusing on the 4-isopropoxy derivative, 4-(4-Isopropoxy-phenyl)-thiazol-2-ylamine, is limited.

In Vitro Susceptibility Testing against Bacterial Strains (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa)

No specific studies detailing the results of in vitro susceptibility testing of this compound against common bacterial strains such as Staphylococcus aureus, Escherichia coli, or Pseudomonas aeruginosa were identified in a comprehensive review of available literature. While related thiazole derivatives have demonstrated antibacterial potential, the efficacy of this particular compound remains uncharacterized in peer-reviewed studies.

In Vitro Antifungal Activity against Fungal Strains (e.g., Aspergillus niger, Candida albicans, Cryptococcus neoformans)

Similarly, there is a lack of specific published data on the in vitro antifungal activity of this compound against key fungal pathogens like Aspergillus niger, Candida albicans, or Cryptococcus neoformans. The broader family of 2-aminothiazoles has been investigated for antifungal properties, but the specific contribution of the 4-isopropoxy-phenyl moiety to this activity has not been documented.

Quorum Sensing Inhibition Studies

Quorum sensing (QS) is a mechanism of bacterial cell-to-cell communication that controls virulence and biofilm formation, making it an attractive target for novel antimicrobial strategies. Thiazole-based structures have been explored as potential QS inhibitors. However, dedicated studies investigating the ability of this compound to interfere with quorum sensing pathways in bacteria are not present in the current body of scientific literature.

Mechanisms of Antimicrobial Action (e.g., Ergosterol (B1671047) Biosynthesis Inhibition)

The mechanisms of action for antimicrobial thiazole compounds can be diverse. One established mechanism for antifungal azole compounds is the inhibition of ergosterol biosynthesis, which disrupts the fungal cell membrane. While this is a known pathway for many antifungal agents, no research has been published that specifically investigates whether this compound acts via this or any other antimicrobial mechanism.

Anti-inflammatory and Analgesic Research

The anti-inflammatory potential of thiazole derivatives is another active area of research, often focusing on their ability to inhibit key enzymes in the inflammatory cascade.

Enzyme Inhibition Assays (e.g., COX-1, COX-2, 5-LOX, 15-PGDH)

Key enzymes such as cyclooxygenase-1 (COX-1), cyclooxygenase-2 (COX-2), 5-lipoxygenase (5-LOX), and 15-hydroxyprostaglandin dehydrogenase (15-PGDH) are common targets for anti-inflammatory drugs. A thorough search of scientific databases and literature did not yield any studies that have evaluated the inhibitory activity of this compound against these specific enzymes. Therefore, its potential as an anti-inflammatory agent via these pathways is currently unknown.

Investigation of Inflammatory Mediator Modulation

There is no specific information available in the scientific literature detailing the investigation of this compound on the modulation of inflammatory mediators. While the broader class of thiazole derivatives has been studied for anti-inflammatory potential, data focusing solely on this specific compound's ability to affect mediators such as cytokines, chemokines, or prostaglandins (B1171923) could not be located.

Other Biological Activities under Academic Investigation

Antioxidant Properties

Specific studies detailing the antioxidant properties of this compound are not present in the available research. Although various thiazole-containing molecules have been assessed for their capacity to neutralize free radicals or inhibit oxidative stress in different experimental models, dedicated research on the antioxidant potential of this particular compound has not been identified.

Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) Agonism

There is no direct evidence or specific research in the reviewed literature to suggest that this compound acts as a Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) agonist. The thiazole and thiazolidinedione scaffolds are known to be features of some PPARγ ligands. However, specific binding assays, activation studies, or molecular modeling research confirming the PPARγ agonistic activity of this compound are not documented in the available scientific record.

Structure Activity Relationship Sar Studies of 4 4 Isopropoxy Phenyl Thiazol 2 Ylamine Derivatives

Impact of Substituents on Biological Activity Profiles

The biological activity of 4-(4-Isopropoxy-phenyl)-thiazol-2-ylamine derivatives is highly dependent on the nature and position of various substituents on its core structure. The three main components—the isopropoxy moiety, the thiazole-2-amine group, and the phenyl ring—each play a distinct role in modulating the pharmacological profile of these compounds.

The isopropoxy group attached to the phenyl ring is a key determinant of the compound's lipophilicity and, consequently, its pharmacokinetic and pharmacodynamic properties. Lipophilic moieties can be crucial for enhancing biological activity by facilitating passage through cellular membranes to reach intracellular targets. nih.gov

In studies of related phenyl-thiazole compounds, the presence and nature of alkoxy groups have shown significant effects on activity. For instance, in a series of anticancer agents targeting tubulin, methoxy (B1213986) substitutions on the phenyl ring were found to be critical for potent activity. nih.gov While direct studies on varying the isopropoxy group in this compound are not extensively detailed in the provided context, general SAR principles suggest that the size and lipophilicity of this group are important.

Lipophilicity and Solubility: The isopropoxy group provides a balance between lipophilicity, which aids in membrane permeability, and aqueous solubility. Modifications to this group, such as changing it to a smaller methoxy or a larger butoxy group, would alter this balance, potentially impacting both efficacy and pharmacokinetic properties like absorption and distribution. nih.gov

Steric Effects: The branched nature of the isopropyl group may influence how the molecule fits into a biological target's binding pocket. Replacing it with a linear alkoxy chain or a different functional group could alter binding affinity.

The table below illustrates how modifications to the alkoxy group on the phenyl ring of similar thiazole (B1198619) derivatives can influence their biological activity, based on general findings in the field.

Compound Series Substitution at para-position of Phenyl Ring Observed Impact on Biological Activity
Phenyl-thiazole AnalogsMethoxy (-OCH3)Often associated with potent anticancer and antimicrobial activity. mdpi.comnih.gov
Phenyl-thiazole AnalogsIsopropoxy (-OCH(CH3)2)Provides a balance of lipophilicity and steric bulk, potentially enhancing cell permeability.
Phenyl-thiazole AnalogsHydroxyl (-OH)Can increase polarity and potential for hydrogen bonding, affecting solubility and target interaction. globalresearchonline.net

The thiazole-2-amine moiety is widely regarded as a "privileged structure" in medicinal chemistry due to its ability to interact with a multitude of biological targets. researchgate.net The amine group at the 2-position is a critical functional group that often participates in key hydrogen bonding interactions with target enzymes or receptors. researchgate.net

Hydrogen Bonding: The primary amine (-NH2) can act as both a hydrogen bond donor and acceptor, which is crucial for anchoring the molecule within a protein's active site.

Scaffold for Derivatization: The amine group serves as a versatile synthetic handle for introducing a wide range of substituents. This allows for the exploration of chemical space to improve potency, selectivity, and pharmacokinetic properties. For example, acylation of the amine group or its incorporation into urea (B33335) or thiourea (B124793) derivatives has led to compounds with enhanced antitumor activity. mdpi.com

Studies on various 2-aminothiazole (B372263) derivatives have consistently shown that modifications at this position significantly impact their biological profiles.

Modification of 2-Amine Group Resulting Derivative Impact on Biological Activity
Acylation2-Acetamido-thiazoleCan alter solubility and cell permeability; activity is target-dependent. mdpi.com
Schiff Base Formation2-(Imino)-thiazoleOften leads to potent antimicrobial and anticancer agents. mdpi.comnih.gov
Urea/Thiourea Formation2-(Thio/ureido)-thiazoleDerivatives have shown potent inhibition of enzymes like Dihydrofolate Reductase (DHFR). mdpi.com

Beyond the isopropoxy group, further substitutions on the phenyl ring can fine-tune the electronic and steric properties of the molecule. Similarly, substitution at the C5 position of the thiazole ring is a common strategy to modulate activity.

Phenyl Ring Substitutions: The introduction of electron-withdrawing groups (e.g., -Cl, -Br, -NO2) or electron-donating groups (e.g., -CH3, -OCH3) on the phenyl ring can dramatically alter biological activity. nih.gov For instance, in some series of antibacterial thiazoles, electron-withdrawing groups were found to enhance potency. mdpi.com In one study, a 4-(4-bromophenyl)thiazol-2-amine derivative showed promising antimicrobial and anticancer activity. nih.gov

Thiazole Ring Substitutions: The C5 position of the thiazole ring is often unsubstituted in the parent compound but represents a key site for modification. Introducing substituents at this position can influence the molecule's orientation in a binding site and provide additional points of interaction. In some studies, substitution at the C5 position with aryl groups or other heterocyclic rings has led to potent antimicrobial compounds. researchgate.net

The following table summarizes the effects of various substitutions on the phenyl and thiazole rings of related compounds.

Ring Position of Substitution Type of Substituent General Effect on Activity
Phenylortho, metaHalogens (F, Cl, Br)Often increases lipophilicity and can enhance binding affinity. nih.gov
PhenylparaNitro (NO2)Strong electron-withdrawing group, can enhance antimicrobial activity. nih.gov
ThiazoleC5Phenylazo groupResulted in compounds with excellent antibacterial and antifungal activity. mdpi.com
ThiazoleC5BromineCan lead to derivatives with remarkable anti-giardial activity. mdpi.com

Rational Design Principles Derived from SAR for Lead Optimization

The collective SAR data provides a set of guiding principles for the rational design and optimization of this compound derivatives as potential therapeutic agents.

Exploiting the 2-Amine Position: The 2-amino group is a key interaction point and a prime site for modification. SAR studies indicate that converting this amine into amides, ureas, or Schiff bases can lead to significant gains in potency. mdpi.com This suggests that the target receptor or enzyme has a well-defined pocket that can accommodate larger substituents at this position.

Fine-Tuning through Aromatic Substitution: The phenyl ring can be substituted with various groups to modulate electronic properties and explore additional binding interactions. The success of halogenated and nitrated derivatives suggests that targeting specific sub-pockets with electron-rich or electron-poor substituents is a viable strategy for enhancing affinity and selectivity. mdpi.comnih.gov

Pharmacophore Modeling and Ligand-Based Drug Design

Pharmacophore modeling is a computational approach used in drug design to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) required for biological activity. For a series of active compounds like the this compound derivatives, a pharmacophore model can be generated to guide the design of new molecules with improved potency.

A typical pharmacophore model for this class of compounds, based on their common structural features, would likely include:

A Hydrogen Bond Donor: Represented by the N-H groups of the 2-aminothiazole moiety.

A Hydrogen Bond Acceptor: The nitrogen atom within the thiazole ring.

An Aromatic Ring Feature: The central phenyl ring.

A Hydrophobic Feature: The isopropoxy group.

Such models serve as 3D search queries to screen large virtual libraries for new compounds that match the pharmacophoric features, potentially leading to the discovery of novel hits. nih.gov This ligand-based approach is particularly valuable when the 3D structure of the biological target is unknown. By aligning a set of active and inactive molecules, computational chemists can deduce which chemical features are critical for activity and use this information to prioritize the synthesis of the most promising new candidates. nih.gov

Future Research Directions for 4 4 Isopropoxy Phenyl Thiazol 2 Ylamine in Academic Contexts

Exploration of Novel Synthetic Pathways and Green Chemistry Approaches

The traditional synthesis of 2-aminothiazoles, often through the Hantzsch thiazole (B1198619) synthesis, typically involves the reaction of an α-haloketone with a thiourea (B124793). For 4-(4-Isopropoxy-phenyl)-thiazol-2-ylamine, this would involve the reaction of 2-bromo-1-(4-isopropoxyphenyl)ethan-1-one with thiourea. While effective, these methods can present environmental and efficiency challenges. Future academic research should pivot towards the development of more sustainable and efficient synthetic routes.

Green Chemistry Approaches: The principles of green chemistry offer a roadmap for developing environmentally benign synthetic methodologies. researchgate.net For the synthesis of this compound, several innovative techniques could be explored:

Microwave-Assisted Synthesis: This technique can significantly reduce reaction times, improve yields, and often allows for solvent-free reactions. mdpi.comnih.gov The application of microwave irradiation to the condensation of 2-bromo-1-(4-isopropoxyphenyl)ethan-1-one and thiourea could offer a more efficient and greener route. nanobioletters.com

Ultrasound-Mediated Synthesis: Sonication provides an alternative energy source that can enhance reaction rates and yields. Exploring the use of ultrasound in the synthesis of the target compound could lead to milder reaction conditions.

Use of Green Solvents and Catalysts: Replacing traditional volatile organic solvents with greener alternatives like water, ethanol, or ionic liquids would substantially improve the environmental profile of the synthesis. Furthermore, the development of reusable catalysts could streamline the process and reduce waste. nanobioletters.com

One-Pot, Multi-Component Reactions: Designing a one-pot synthesis, where multiple reaction steps are carried out in the same reaction vessel, can improve efficiency and reduce the need for purification of intermediates. researchgate.net

Table 1: Potential Green Synthesis Strategies for this compound

Strategy Potential Advantages
Microwave-Assisted Synthesis Reduced reaction time, increased yields, potential for solvent-free conditions. mdpi.comnih.gov
Ultrasound-Mediated Synthesis Enhanced reaction rates, milder reaction conditions.
Green Solvents/Catalysts Reduced environmental impact, potential for catalyst recycling. nanobioletters.com
One-Pot, Multi-Component Reactions Increased efficiency, reduced waste from intermediate purification. researchgate.net

Identification of Additional Molecular Targets and Signaling Pathways

While the 2-aminothiazole (B372263) scaffold is present in clinically approved drugs like Dasatinib, the specific molecular targets of this compound are yet to be elucidated. nih.gov Future research should focus on identifying and validating the protein targets and signaling pathways modulated by this compound. A logical starting point would be to investigate targets that have been identified for structurally similar 2-aminothiazole derivatives.

Potential Molecular Targets: Based on research into analogous compounds, several protein families warrant investigation:

Kinases: Many 2-aminothiazole derivatives are known to be kinase inhibitors. nih.gov Screening this compound against a panel of kinases, including cyclin-dependent kinases (CDKs), Rho-associated coiled-coil containing protein kinases (ROCK), and others, could reveal specific inhibitory activity. nih.govnih.gov

Tubulin: Some N,4-diaryl-1,3-thiazole-2-amines have been identified as tubulin polymerization inhibitors, suggesting a potential anticancer application. nih.gov Investigating the effect of the target compound on tubulin dynamics would be a valuable avenue of research.

Estrogen Receptors (ERs): Given the prevalence of breast cancer and the role of ERs, the potential for 4-phenyl thiazol-2-amine derivatives to bind to ER-α is an active area of research that could be extended to the isopropoxy analog. nih.govrjeid.com

Target Identification Methodologies: A variety of modern techniques can be employed to identify the molecular targets:

Affinity Chromatography: Immobilizing the compound on a solid support and passing cell lysates over it can isolate binding proteins.

Chemical Proteomics: Utilizing clickable photoaffinity probes derived from the parent compound can identify direct protein targets in a cellular context.

Computational Target Prediction: In silico methods can predict potential targets based on the compound's structure, which can then be experimentally validated.

Development of Advanced Computational Models for Activity Prediction

Computational chemistry offers powerful tools to predict the biological activity of small molecules and to guide the design of more potent and selective analogs. For this compound, the development of advanced computational models is a crucial research direction.

Quantitative Structure-Activity Relationship (QSAR): QSAR modeling can establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov By synthesizing a small library of analogs of this compound with varied substituents, a robust QSAR model could be developed to predict the activity of virtual compounds, thereby prioritizing synthetic efforts.

Molecular Docking and Molecular Dynamics (MD) Simulations: These techniques can provide insights into the binding mode of the compound with its putative protein targets. nih.govfrontiersin.org

Molecular Docking: This method predicts the preferred orientation of a ligand when bound to a receptor. Docking studies of this compound into the active sites of potential targets like kinases or estrogen receptors can help to understand the key interactions driving binding. nih.govrjeid.com

Molecular Dynamics Simulations: MD simulations can provide a dynamic view of the ligand-receptor complex, assessing the stability of the binding pose predicted by docking and providing insights into the thermodynamics of binding.

Table 2: Computational Approaches for a Deeper Understanding of this compound

Computational Method Application
QSAR Predict biological activity of novel analogs and guide lead optimization. nih.gov
Molecular Docking Predict binding modes and identify key interactions with protein targets. nih.govrjeid.com
Molecular Dynamics Assess the stability of ligand-protein complexes and calculate binding free energies. nih.gov

Strategic Derivatization for Enhanced Potency and Selectivity in Research Models

Once initial biological activity and a primary molecular target are identified for this compound, strategic derivatization will be essential to enhance its potency and selectivity. Structure-activity relationship (SAR) studies will be central to this effort, guiding the rational design of new analogs. nih.gov

Key Positions for Derivatization:

The 2-Amino Group: This position is a common site for modification in 2-aminothiazoles. Acylation or substitution of the amino group can significantly impact biological activity and pharmacokinetic properties. nih.gov

The Phenyl Ring: The isopropoxy group at the para position of the phenyl ring can be modified. Exploring other alkoxy groups of varying chain lengths or branching, or introducing other substituents like halogens or nitro groups, could modulate activity.

The Thiazole Ring: While less common, substitution at the 5-position of the thiazole ring is another possibility for creating novel derivatives.

A systematic exploration of these modifications, coupled with the computational models described in the previous section, will enable the development of a comprehensive SAR for this class of compounds.

Integration with Emerging Technologies in Chemical Biology Research

The unique structure of this compound makes it a candidate for integration with emerging technologies in chemical biology to create novel research tools.

Development of Chemical Probes: By attaching a reporter tag, such as a fluorophore or a biotin (B1667282) moiety, to a non-critical position of the molecule, it can be converted into a chemical probe. Such probes would be invaluable for visualizing the subcellular localization of the compound and its targets, and for pull-down experiments to confirm target engagement.

Inclusion in High-Throughput Screening (HTS) Libraries: As a fragment-like molecule, this compound and its derivatives could be included in HTS libraries to screen against a wide array of biological targets, potentially identifying novel and unexpected activities.

Application in Phenotypic Screening: Phenotypic screening, which assesses the effect of a compound on cell morphology or function, can uncover novel mechanisms of action. Utilizing this compound in high-content imaging-based phenotypic screens could reveal its effects on complex cellular processes.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-(4-Isopropoxy-phenyl)-thiazol-2-ylamine, and how can reaction conditions be optimized?

  • Methodological Answer : The compound is typically synthesized via cyclization of substituted acetophenone derivatives with thiourea. For example, brominated 4-isopropoxyacetophenone reacts with thiourea in ethanol under microwave irradiation (165°C, 300 sec) to yield the thiazole-2-amine core . Optimization involves adjusting solvent polarity (e.g., ethanol vs. DMF), temperature, and catalyst use. Purity is validated via HPLC (>95%) and recrystallization from ethanol/water mixtures .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • NMR : 1H^1H and 13C^{13}C NMR confirm regiochemistry (e.g., thiazole ring protons at δ 6.8–7.2 ppm, isopropoxy CH3_3 at δ 1.3–1.4 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+^+ at m/z 277.0845 for C12_{12}H14_{14}N2_2OS) .
  • X-ray Crystallography : SHELX programs refine crystal structures, with ORTEP-3 generating thermal ellipsoid plots. Discrepancies in bond angles (e.g., C-S-C deviations >2°) require iterative refinement .

Q. What safety protocols are recommended for handling thiazole-2-amine derivatives in the lab?

  • Methodological Answer : Use PPE (nitrile gloves, EN 166-certified goggles) and fume hoods. In case of skin contact, wash with 10% sodium bicarbonate solution. For spills, neutralize with activated carbon and dispose as hazardous waste (OECD Guidelines) .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data when using SHELX vs. newer refinement tools?

  • Methodological Answer : SHELX’s robustness for small-molecule refinement may clash with newer algorithms (e.g., PHENIX) in handling high-resolution data. Discrepancies in R-factors (>0.05 difference) require cross-validation via PLATON ADDSYM to check for missed symmetry. For twinned crystals, use SHELXL’s TWIN/BASF commands .

Q. What strategies are effective for analyzing conflicting biological activity data across structural analogs?

  • Methodological Answer :

  • SAR Studies : Compare IC50_{50} values of analogs (e.g., replacing isopropoxy with methoxy reduces TRPV1 inhibition by 10-fold). Use molecular docking (AutoDock Vina) to map steric/electronic effects .
  • Data Normalization : Account for assay variability (e.g., cell-line heterogeneity in radioligand binding assays) via Z’-factor validation. Replicate experiments in triplicate with blinded controls .

Q. How do solvent effects and substituent positioning influence the compound’s reactivity in cross-coupling reactions?

  • Methodological Answer :

  • Suzuki-Miyaura : Pd(PPh3_3)4_4/K2_2CO3_3 in dioxane enables aryl boronic acid coupling at the thiazole C5 position. Polar aprotic solvents (DMF) increase yields but risk decomposition above 100°C .
  • Substituent Effects : Electron-withdrawing groups (e.g., NO2_2) at the phenyl ring slow Ullmann coupling rates (monitor via TLC at 0, 6, 12 hr) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.